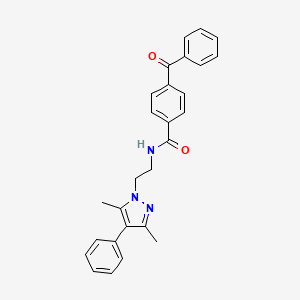

4-benzoyl-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

4-benzoyl-N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N3O2/c1-19-25(21-9-5-3-6-10-21)20(2)30(29-19)18-17-28-27(32)24-15-13-23(14-16-24)26(31)22-11-7-4-8-12-22/h3-16H,17-18H2,1-2H3,(H,28,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVFMQRFDJUOIFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3)C)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide typically involves multi-step organic reactions. One common method includes the condensation of 4-benzoylbenzoic acid with 2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethylamine under acidic or basic conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of 423.5 g/mol. Its structure includes a pyrazole ring, which is known for its biological activity, and a benzamide moiety that enhances its pharmacological properties. The presence of dimethyl and phenyl groups contributes to its lipophilicity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 4-benzoyl-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For example, derivatives have shown inhibitory effects on tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Properties

The compound's structural similarity to known anti-inflammatory agents suggests potential use in treating inflammatory diseases. Pyrazole derivatives are often evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. Studies have demonstrated that certain pyrazole-containing compounds significantly reduce inflammation in animal models .

Antimicrobial Activity

There is growing interest in the antimicrobial properties of pyrazole derivatives. Compounds structurally related to 4-benzoyl-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide have been tested against various bacterial and fungal strains, showing promising results in inhibiting growth and viability . This positions the compound as a potential candidate for developing new antimicrobial agents.

Enzyme Inhibition Studies

The compound has been subjected to enzyme inhibition studies, particularly against alkaline phosphatases and ecto-nucleotidases. These enzymes are crucial in various physiological processes, including bone mineralization and nucleotide metabolism. The inhibitory activity observed suggests that this compound may have applications in treating conditions related to dysregulated enzyme activity .

Neuroprotective Effects

Emerging research indicates that pyrazole derivatives may possess neuroprotective properties, making them candidates for further investigation in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The modulation of neuroinflammatory pathways by these compounds could provide therapeutic benefits .

Case Studies and Experimental Findings

Mechanism of Action

The mechanism of action of 4-benzoyl-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below summarizes key structural differences and their implications:

Physicochemical Properties

Pharmacological Implications

Biological Activity

The compound 4-benzoyl-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide is a synthetic organic molecule that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , featuring a complex structure that includes a pyrazole ring, benzamide moiety, and various substituents that enhance its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | 4-benzoyl-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide |

| Molecular Weight | 335.43 g/mol |

| CAS Number | 2034551-84-1 |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cancer cells. Research indicates that it may function as an autophagy modulator , influencing pathways such as the mTOR signaling pathway, which is crucial for cell growth and proliferation.

- Antiproliferative Activity : Studies have shown that similar pyrazole derivatives exhibit submicromolar antiproliferative effects against various cancer cell lines, including MIA PaCa-2 cells. These compounds can induce autophagy while disrupting autophagic flux, leading to cell death under specific conditions .

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression. For instance, pyrazole derivatives have been noted for their ability to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme linked to DNA repair mechanisms in cancer cells .

Case Study: Anticancer Properties

A recent study evaluated the anticancer properties of derivatives related to this compound. The results indicated significant cytotoxicity against several cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-benzoyl derivative | MCF7 | 3.79 |

| SF-268 | 12.50 | |

| NCI-H460 | 42.30 |

These findings suggest that the compound has promising potential as an anticancer agent .

Structure-Activity Relationship (SAR)

Further investigations into the structure-activity relationship of similar compounds have revealed that modifications on the pyrazole ring and benzamide moiety significantly influence their biological efficacy. For example, the introduction of various substituents can enhance binding affinity to target proteins and improve metabolic stability .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 4-benzoyl-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with condensation of substituted pyrazole derivatives with benzoyl chloride intermediates. For example:

React 3,5-dimethyl-4-phenyl-1H-pyrazole with 2-chloroethylamine under basic conditions to form the pyrazole-ethylamine intermediate.

Couple this intermediate with 4-benzoylbenzoic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF or dichloromethane.

Purify via column chromatography and characterize using HPLC and spectroscopic methods .

- Key Considerations : Monitor reaction progress via TLC, and optimize stoichiometry to minimize byproducts like unreacted amines or ester derivatives .

Q. Which spectroscopic and crystallographic methods are employed for structural characterization?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding patterns (e.g., pyrazole NH protons at δ 10–12 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolve 3D conformation, particularly the orientation of the benzoyl and pyrazole groups, which influence bioactivity .

- Data Interpretation : Compare experimental spectra with computational predictions (e.g., DFT calculations) to validate assignments .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthesis yields?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.

- Catalysis : Introduce Pd-based catalysts for Suzuki-Miyaura coupling if aryl halide intermediates are involved .

- Temperature Control : Reflux at 80–100°C for pyrazole functionalization, but avoid overheating to prevent decomposition .

Q. What in silico strategies predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cyclooxygenase-2 or kinase targets). Focus on the pyrazole and benzamide moieties as key pharmacophores .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze hydrogen bonds and binding free energy (MM-PBSA) .

- Validation : Cross-validate predictions with experimental IC₅₀ values from enzyme inhibition assays .

Q. How can contradictions in reported bioactivity data be resolved?

- Methodological Answer :

- Orthogonal Assays : Confirm antimicrobial activity via both broth microdilution (MIC) and time-kill assays to rule out false positives .

- Control Experiments : Test for cytotoxicity (e.g., MTT assay on HEK293 cells) to distinguish specific bioactivity from general toxicity .

- Batch Consistency : Ensure compound purity (>95% by HPLC) and validate storage conditions (e.g., desiccated at -20°C) to prevent degradation .

Comparative Analysis of Structural Analogues

| Compound Name | Key Structural Features | Bioactivity (Example Targets) | Reference |

|---|---|---|---|

| 4-Ethoxy-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide | Ethoxy group, pyridine-pyrazole hybrid | Tuberculosis (InhA enzyme inhibition) | |

| 4-Benzoyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide | Thiazole ring, benzoyl group | Anticancer (EGFR kinase inhibition) | |

| 4-[(3,5-Dimethyl-4-isoxazolyl)methoxy]-N-(1-phenylethyl)benzamide | Isoxazole ring, phenylethyl substitution | Anti-inflammatory (COX-2 inhibition) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.